molecular formula C10H12O3 B1337899 1,3-Benzodioxole-5-propanol CAS No. 7031-03-0

1,3-Benzodioxole-5-propanol

Cat. No.: B1337899
CAS No.: 7031-03-0
M. Wt: 180.2 g/mol
InChI Key: JEPIXLMGIICUSA-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-propanol is an organic compound with the molecular formula C10H12O3 It is a derivative of 1,3-benzodioxole, which is a benzene ring fused with a dioxole ring

Preparation Methods

1,3-Benzodioxole-5-propanol can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-benzodioxole with propanal in the presence of a catalyst. The reaction conditions typically include a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux to facilitate the reaction, and the product is then purified through distillation or recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

1,3-Benzodioxole-5-propanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form 1,3-benzodioxole-5-propanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can yield 1,3-benzodioxole-5-propane using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Scientific Research Applications

1,3-Benzodioxole-5-propanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating diseases like cancer and neurological disorders.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Comparison with Similar Compounds

1,3-Benzodioxole-5-propanol can be compared with other similar compounds, such as:

    1,3-Benzodioxole-5-ethanol: This compound has a similar structure but with an ethanol group instead of a propanol group. It is used in similar applications but may have different reactivity and properties.

    1,3-Benzodioxole-5-propanoic acid: This is the oxidized form of this compound and is used in different chemical reactions and applications.

    1,3-Benzodioxole-5-propyl chloride: This compound is formed by substituting the hydroxyl group in this compound with a chloride. .

This compound is unique due to its specific structure and reactivity, which make it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h3-4,6,11H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPIXLMGIICUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220585
Record name 1,3-Benzodioxole-5-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7031-03-0
Record name 1,3-Benzodioxole-5-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007031030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzodioxole-5-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-dioxaindan-5-yl)propan-1-ol
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Synthesis routes and methods I

Procedure details

Lithium aluminum hydride (1M in THF, 30 mL, 30 mmol) was added slowly to a solution of 3-benzo[1,3]dioxol-5-yl-propionic acid (5.83 g, 30 mmol) in THF (60 mL) at 0° C. The reaction was warmed to room temperature and was stirred for 2 h. The solution was added in portions to a mixture of ice (200 g) and concentrated HCl (2 mL). The product was extracted into EtOAc. The organic solution was dried over MgSO4, filtered, and concentrated. Purification by flash chromatography (hexanes:EtOAc 6:4) provided the title alcohol (4.51 g). 1H NMR (400 MHz, CDCl3) δ 6.73-6.62 (m, 3H), 5.91 (s, 2H), 3.66 (t, 2H), 2.63 (t, 2H), 1.84 (m, 2H).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
5.83 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-(3,4-methylenedioxyphenyl)propionic acid (1.0 g, 5.2 mmoles) in ether (100 ml) at 0° C. was added borane tetrahydrofuran (1.0 M, 6.2 ml, 6.2 mmoles). The cooling bath was removed and 15 minutes later methanol (5 ml) was slowly added. One hour later the reaction was washed with H2O (200 ml), and then the organic layer was dried (MgSO4), filtered and concentrated to collect 0.91 g (98%) of the title compound as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 3-(3,4-methylenedioxyphenyl)propionic acid (1.0 g, 5.2 mmoles) in ether (100 ml) at 0° C. was added borane-tetrahydrofuran (1.0 M, 6.2 ml, 6.2 mmoles). The cooling bath was removed and 15 minutes later methanol (5 ml) was slowly added. One hour later the reaction was washed with H2O (200 ml), and then the organic layer was dried (MgSO4), filtered and concentrated to collect 0.91 g (98%) of the title compound as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1,3-Benzodioxole-5-propanol particularly useful in nanoparticle functionalization?

A1: this compound, often derivatized as 2,2-dimethyl-1,3-benzodioxole-5-propanol (CA-OH), possesses a unique structure that makes it highly valuable for nanoparticle functionalization. [] The catechol moiety (the benzodioxole group) exhibits strong binding affinity to metal oxide surfaces, such as those of manganese oxide (MnO) nanoparticles. [] This allows for robust anchoring of the molecule onto the nanoparticle surface. [] Furthermore, the propanol group provides a site for further chemical modification, enabling the attachment of various polymers like polyethylene glycol (PEG). []

Q2: How does the use of this compound derivatives contribute to the stability and functionality of nanoparticles?

A2: The research demonstrates that incorporating this compound derivatives as ligands significantly enhances the stability of nanoparticles in aqueous solutions. [] The attachment of PEG chains, for example, through the propanol group of CA-OH, leads to steric stabilization. [] This prevents nanoparticle aggregation and maintains their individual dispersion, a critical factor for many applications. [] Moreover, the functional groups introduced through the PEGylation process, such as primary amines or double bonds, offer sites for further conjugation with molecules like fluorescein isothiocyanate (FITC). [] This allows for optical tracking of the nanoparticles, highlighting their potential in biological applications like imaging and drug delivery. []

Q3: Are there any safety concerns associated with this compound and its use in nanomaterials?

A3: While the provided research focuses on the synthesis and application of this compound derivatives, it doesn't delve into detailed toxicological studies. Further research is necessary to assess the potential long-term effects and safety profile of these modified nanoparticles in biological systems. [] Evaluating their biocompatibility, biodegradability, and potential for accumulation in different tissues is crucial for ensuring their safe application in various fields, including nanomedicine.

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